2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride is an organic compound that features a furan ring, a carboxylic acid side-group, and a benzyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride can be achieved through several synthetic routes. One common method involves the esterification of 2-Furoic acid with alpha-((diethylamino)methyl)benzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alpha-((diethylamino)methyl)benzyl alcohol.
Substitution: Substituted benzyl esters with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic acid: A simpler compound with a furan ring and a carboxylic acid group.
Alpha-((diethylamino)methyl)benzyl alcohol: A related compound with a benzyl alcohol group instead of an ester.
Benzyl esters: A class of compounds with similar ester functional groups.
Uniqueness
2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride is unique due to its combination of a furan ring, a benzyl ester, and a diethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
101582-72-3 |
---|---|
Molekularformel |
C17H22ClNO3 |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
[2-(diethylamino)-1-phenylethyl] furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-3-18(4-2)13-16(14-9-6-5-7-10-14)21-17(19)15-11-8-12-20-15;/h5-12,16H,3-4,13H2,1-2H3;1H |
InChI-Schlüssel |
XXPPLGFDUBVXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=CO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.